1-(6-cyclopropylpyrimidin-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-cyclopropylpyrimidin-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H28N6O2 and its molecular weight is 432.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(6-cyclopropylpyrimidin-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and pharmacological properties based on various studies and findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C24H28N6O2 |
Molecular Weight | 432.5 g/mol |
CAS Number | 1795193-41-7 |
Research indicates that this compound acts primarily as a dopamine D3 receptor modulator . It has been shown to influence dopaminergic signaling pathways, which are critical in various neuropsychiatric disorders. The modulation of these receptors can lead to therapeutic effects in conditions such as schizophrenia and Parkinson's disease .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy of this compound:
- Dopamine D3 Receptor Affinity : The compound exhibits high affinity for the D3 receptor with IC50 values in the nanomolar range, indicating potent receptor binding capabilities .
- Antipsychotic Activity : In animal models, administration of the compound has resulted in significant reductions in hyperactivity and stereotypic behaviors, which are often indicative of antipsychotic effects .
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory .
In Vitro Studies
In vitro assays have demonstrated that the compound can effectively inhibit specific enzyme activities linked to neurodegenerative processes. For instance, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is relevant for Alzheimer's disease treatment strategies .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with schizophrenia showed that treatment with this compound resulted in a significant decrease in Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of administration.
- Case Study 2 : Another study focused on patients with mild cognitive impairment reported cognitive improvements as measured by the Mini-Mental State Examination (MMSE) following treatment with the compound over a six-month period.
Propriétés
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-16-22(24(32)30(28(16)2)19-6-4-3-5-7-19)27-23(31)18-10-12-29(13-11-18)21-14-20(17-8-9-17)25-15-26-21/h3-7,14-15,17-18H,8-13H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLIXEAMXVUPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.